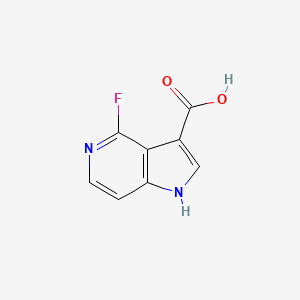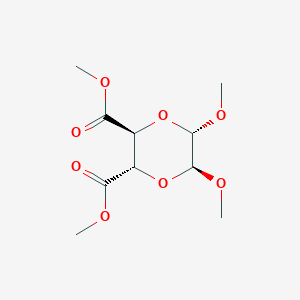
(2S 3S 5S 6S)-5 6-Dimethoxy-5 6-dimethy&
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester is a complex organic molecule with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester typically involves multi-step organic reactions. One common method includes the use of starting materials such as dimethyl malonate and methoxyacetone, which undergo a series of condensation and cyclization reactions under controlled conditions . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis . Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
(2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The detailed molecular interactions and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- (2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid
- (2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester
Uniqueness
The uniqueness of (2S, 3S, 5S, 6S)-5, 6-Dimethoxy-5, 6-dimethyl-1,4-dioxane-2,3-dicarboxylic dimethyl ester lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H16O8 |
|---|---|
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-1,4-dioxane-2,3-dicarboxylate |
InChI |
InChI=1S/C10H16O8/c1-13-7(11)5-6(8(12)14-2)18-10(16-4)9(15-3)17-5/h5-6,9-10H,1-4H3/t5-,6-,9-,10-/m0/s1 |
Clave InChI |
YZKPPJAYEHUCQD-XYMMMQBSSA-N |
SMILES isomérico |
CO[C@@H]1[C@H](O[C@@H]([C@H](O1)C(=O)OC)C(=O)OC)OC |
SMILES canónico |
COC1C(OC(C(O1)C(=O)OC)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11756433.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756443.png)
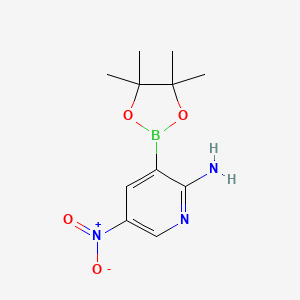
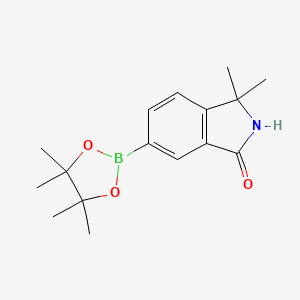
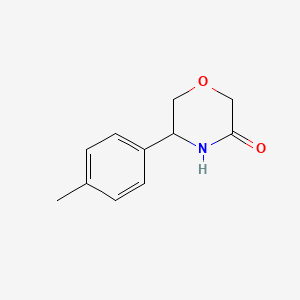
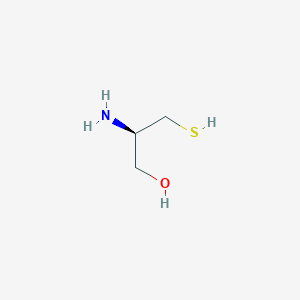
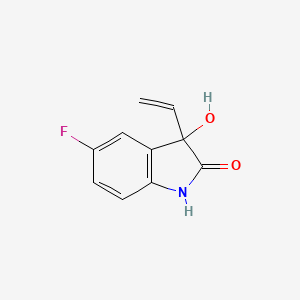

![(4aR,8aS)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11756478.png)
![(R)-6-Bromo-2,8-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11756481.png)
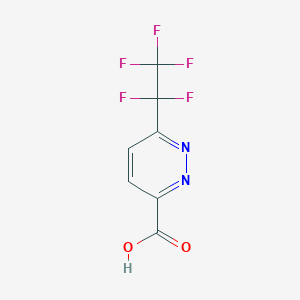
![1-[(3As,6as)-6a-methyl-hexahydrofuro[2,3-b]furan-3a-yl]methanamine; trifluoroacetic acid](/img/structure/B11756489.png)
